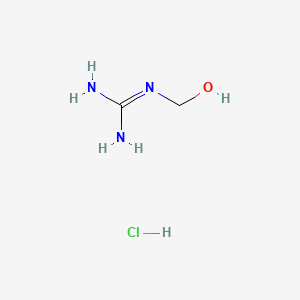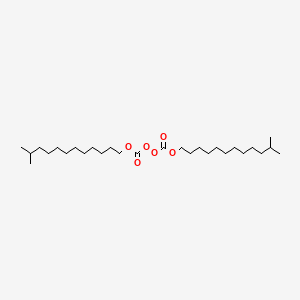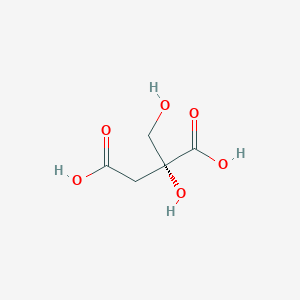
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the hydroxylation of butanedioic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- often involves the use of biotechnological processes. Microbial fermentation is a popular method, where specific strains of bacteria or yeast are employed to convert substrates into the desired compound. This method is favored for its efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce esters or amides .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use in drug formulation.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and participate in acid-base reactions, influencing its biological activity. These interactions can affect enzyme function, metabolic processes, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: This compound has a similar structure but differs in the presence of a methyl group instead of a hydroxymethyl group.
Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester: This compound features an additional methylethyl group, altering its chemical properties and reactivity.
Uniqueness
Butanedioic acid, 2-hydroxy-2-(hydroxymethyl)- is unique due to its specific functional groups, which provide a distinct set of chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
2957-09-7 |
|---|---|
Molekularformel |
C5H8O6 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2-5(11,4(9)10)1-3(7)8/h6,11H,1-2H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
QKDVEGVVCQTJPD-RXMQYKEDSA-N |
Isomerische SMILES |
C(C(=O)O)[C@@](CO)(C(=O)O)O |
Kanonische SMILES |
C(C(=O)O)C(CO)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
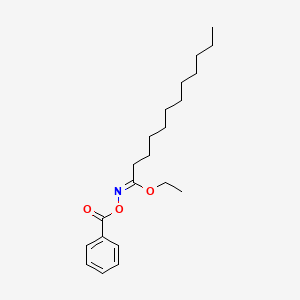


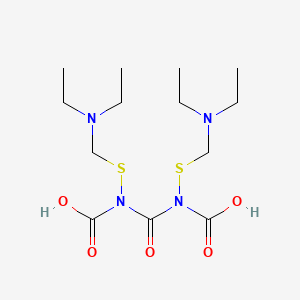
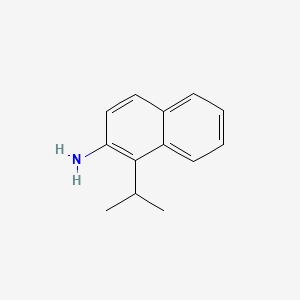
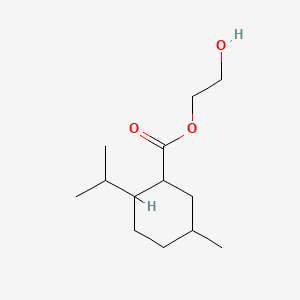
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
